molecular formula C11H17O6PS B12425303 Fensulfothion oxon sulfone-d10

Fensulfothion oxon sulfone-d10

Cat. No.: B12425303
M. Wt: 318.35 g/mol
InChI Key: KUBUBYBFFRVFHD-IZUSZFKNSA-N
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Description

Fensulfothion oxon sulfone-d10 is a deuterium-labeled derivative of Fensulfothion oxon sulfone. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies, particularly in the field of drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fensulfothion oxon sulfone-d10 involves the deuteration of Fensulfothion oxon sulfoneThe exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient incorporation of deuterium atoms. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fensulfothion oxon sulfone-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed to understand the compound’s reactivity and stability .

Scientific Research Applications

Fensulfothion oxon sulfone-d10 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fensulfothion oxon sulfone-d10 involves its interaction with specific molecular targets. As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolic profiles of drugs. The deuterium atoms in the molecule can alter the compound’s metabolic stability and absorption, providing valuable insights into drug behavior .

Comparison with Similar Compounds

Similar Compounds

    Fensulfothion oxon sulfone: The non-deuterated version of Fensulfothion oxon sulfone-d10.

    Fenthion oxon sulfone: Another organophosphorus compound with similar applications.

    Fenthion oxon sulfoxide: A related compound used in pesticide research

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various research applications .

Properties

Molecular Formula

C11H17O6PS

Molecular Weight

318.35 g/mol

IUPAC Name

(4-methylsulfonylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate

InChI

InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)17-10-6-8-11(9-7-10)19(3,13)14/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

KUBUBYBFFRVFHD-IZUSZFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=CC=C(C=C1)S(=O)(=O)C)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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